molecular formula C7H11F2N3 B8019927 3-[3-(Difluoromethyl)-1H-pyrazol-1-yl]propan-1-amine

3-[3-(Difluoromethyl)-1H-pyrazol-1-yl]propan-1-amine

Cat. No.: B8019927
M. Wt: 175.18 g/mol
InChI Key: FWYIHNUBNOOFQR-UHFFFAOYSA-N
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Description

3-[3-(Difluoromethyl)-1H-pyrazol-1-yl]propan-1-amine is a compound that features a pyrazole ring substituted with a difluoromethyl group and an amine group attached to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Difluoromethyl)-1H-pyrazol-1-yl]propan-1-amine typically involves the difluoromethylation of a pyrazole precursor. One common method involves the reaction of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one with difluoromethylating agents under specific conditions . The reaction conditions often include the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale difluoromethylation processes using cost-effective and efficient reagents. The use of non-ozone depleting difluorocarbene reagents has been reported to streamline the production process, making it more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-[3-(Difluoromethyl)-1H-pyrazol-1-yl]propan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylated pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of 3-[3-(Difluoromethyl)-1H-pyrazol-1-yl]propan-1-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(Difluoromethyl)-1H-pyrazol-1-yl]propan-1-amine is unique due to the presence of the amine group attached to the propyl chain, which can impart different chemical and biological properties compared to other difluoromethylated pyrazoles. This structural variation can lead to distinct reactivity and interaction profiles with biological targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

3-[3-(difluoromethyl)pyrazol-1-yl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N3/c8-7(9)6-2-5-12(11-6)4-1-3-10/h2,5,7H,1,3-4,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYIHNUBNOOFQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C(F)F)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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